Pent-4-enylglucosinolate

Description

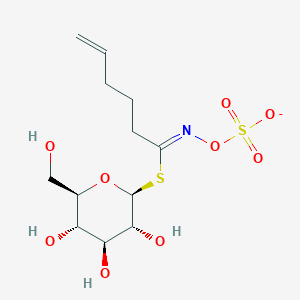

Structure

3D Structure

Properties

Molecular Formula |

C12H20NO9S2- |

|---|---|

Molecular Weight |

386.4 g/mol |

IUPAC Name |

[(Z)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhex-5-enylideneamino] sulfate |

InChI |

InChI=1S/C12H21NO9S2/c1-2-3-4-5-8(13-22-24(18,19)20)23-12-11(17)10(16)9(15)7(6-14)21-12/h2,7,9-12,14-17H,1,3-6H2,(H,18,19,20)/p-1/b13-8-/t7-,9-,10+,11-,12+/m1/s1 |

InChI Key |

XMJFVIGTHMOGNZ-AHMUMSBHSA-M |

SMILES |

C=CCCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O |

Isomeric SMILES |

C=CCCC/C(=N/OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

Canonical SMILES |

C=CCCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O |

Origin of Product |

United States |

Occurrence and Distribution of Pent 4 Enylglucosinolate

Natural Occurrence and Identification in Plant Species

Pent-4-enylglucosinolate, also known as glucobrassicanapin (B1235319), is a type of aliphatic glucosinolate found in several plant species, primarily within the Brassicaceae family.

Identification in Lunaria annua

Lunaria annua (annual honesty) has been found to contain this compound as one of its major aliphatic glucosinolates. cabidigitallibrary.orgresearchgate.net Analysis of different parts of the L. annua plant, including seeds, roots, stems, and leaves, has confirmed the presence of this compound. cabidigitallibrary.org Specifically, the breakdown product of this compound, pent-4-enyl-isothiocyanate, has been identified in various extracts of the plant. cabidigitallibrary.orgresearchgate.net For instance, in one study, pent-4-enyl-isothiocyanate was a significant component in the flowers (6.75%), seeds (5.03%), leaves (2.36%), and roots (2.66%). cabidigitallibrary.org

Occurrence in Brassica campestris and Brassica juncea

This compound is reported to be the most abundant aliphatic glucosinolate in Brassica campestris. frontiersin.orgresearchgate.net Its presence has also been noted in Brassica juncea (brown mustard). nih.govmdpi.com Research has shown that the concentration of this and other glucosinolates in these species can be influenced by environmental factors such as light intensity. frontiersin.orgresearchgate.net

Quantitative and Qualitative Variation Across Plant Organs

The concentration of this compound varies not only between different plant species but also within the different organs of a single plant.

Distribution in Seeds

Table 1: Occurrence of this compound in Various Plant Species and Tissues

| Plant Species | Common Name | Plant Part(s) Where Detected | Reference(s) |

|---|---|---|---|

| Brassica napus | Rapeseed/Canola | Seeds, Leaves | nih.govgcirc.orgwhiterose.ac.uk |

| Lunaria annua | Annual Honesty | Seeds, Roots, Stems, Leaves, Flowers | cabidigitallibrary.orgresearchgate.netresearchgate.net |

| Lepidium peruvianum | Maca | Tubers | mdpi.comresearchgate.netnih.govnih.gov |

| Brassica campestris | Field Mustard | General | frontiersin.orgresearchgate.net |

| Brassica juncea | Brown Mustard | Seeds | nih.govmdpi.com |

Distribution in Leaves

This compound is commonly found in the leaves of various Brassica species. nih.gov In a study on Brassica napus, this compound was identified as one of the most abundant aliphatic glucosinolates in the leaves. nih.gov Research on Lunaria annua also detected the presence of this compound in its leaves, with its breakdown product, pent-4-enyl-isothiocyanate, being a significant component. cabidigitallibrary.org

The concentration of glucosinolates, including this compound, in leaves can be influenced by environmental factors. For instance, studies on Brassica campestris and Brassica juncea have shown that higher levels of photosynthetically active radiation (PAR) can lead to increased concentrations of individual and total glucosinolates in the leaves. frontiersin.org

The following table summarizes the distribution of this compound and its breakdown products in the leaves of different plant species based on available research findings.

Table 1: Distribution of this compound in Plant Leaves

| Plant Species | Compound Detected | Relative Abundance/Concentration | Reference |

|---|---|---|---|

| Brassica napus | This compound | One of the most abundant aliphatic glucosinolates | nih.gov |

| Lunaria annua | Pent-4-enyl-isothiocyanate | 2.36% of the extract | cabidigitallibrary.org |

| Brassica campestris | This compound | Affected by PAR levels | frontiersin.org |

Distribution in Roots, Stems, and Flowers

This compound is not limited to the leaves and has been identified in other plant organs as well. In Lunaria annua, this glucosinolate has been found in the roots, stems, and flowers. cabidigitallibrary.org The breakdown product, pent-4-enyl-isothiocyanate, was present in the roots at a concentration of 2.66% and was also identified in the stem extracts. cabidigitallibrary.org

A study on various Brassica species also noted the presence of different glucosinolates in roots, stems, and reproductive organs, with their distribution and concentration varying among species and developmental stages. doc-developpement-durable.org While the study did not always specify this compound, it highlighted the systemic distribution of glucosinolates throughout the plant. For instance, in Brassica napus, aliphatic glucosinolates are predominant in vegetative parts. doc-developpement-durable.org

The table below details the presence of this compound and its derivatives in the roots, stems, and flowers of the specified plant.

Table 2: Distribution of this compound in Roots, Stems, and Flowers

| Plant Part | Plant Species | Compound Detected | Relative Abundance/Concentration | Reference |

|---|---|---|---|---|

| Roots | Lunaria annua | Pent-4-enyl-isothiocyanate | 2.66% of the extract | cabidigitallibrary.org |

| Stems | Lunaria annua | Pent-4-enyl-isothiocyanate | Present in the extract | cabidigitallibrary.org |

Developmental Dynamics of this compound Accumulation

The concentration and distribution of glucosinolates, including this compound, are known to change throughout the life cycle of a plant. cabidigitallibrary.orgdoc-developpement-durable.org Generally, younger plant tissues tend to have higher concentrations of glucosinolates. whiterose.ac.uk

In a study of Lunaria annua, different plant parts, including seeds, roots, stems, leaves, and flowers, were analyzed to understand the distribution of individual glucosinolates at a particular stage. cabidigitallibrary.org This suggests that the accumulation of this compound varies depending on the specific tissue and its developmental stage.

Research on Brassica species has shown that total glucosinolate levels can decrease as the plant matures. whiterose.ac.ukdoc-developpement-durable.org For example, in some Brassica species, the glucosinolate concentration in the roots is higher in the early growth stages. doc-developpement-durable.org As the plant develops, there can be a shift in the types of glucosinolates present. For instance, as Brassica napus plants age, the proportion of aliphatic glucosinolates may decrease while indole (B1671886) glucosinolates increase. whiterose.ac.uk This dynamic process highlights that the accumulation of this compound is not static but changes with the plant's development.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 4-methoxyindolyl-3-hexylhydroxyglucosinolate |

| Glucoalyssin |

| Glucobrassicanapin |

| Glucohesperin |

| Gluconapin (B99918) |

| Gluconapoleiferin |

| Indole glucosinolates |

| Pent-4-enyl-isothiocyanate |

| This compound |

Biosynthesis of Pent 4 Enylglucosinolate

General Glucosinolate Biosynthesis Pathway Overview

The biosynthesis of glucosinolates is a complex process that can be broadly categorized into three distinct phases: side-chain elongation of the precursor amino acid, formation of the core glucosinolate structure, and secondary modifications of the side chain. mdpi.comrevista-agroproductividad.orgfrontiersin.orgfrontiersin.orgnih.gov This multi-step pathway involves a variety of enzymes and is tightly regulated within the plant. mdpi.comrevista-agroproductividad.orgfrontiersin.orgfrontiersin.orgnih.gov

The initial phase involves the extension of the side chain of certain amino acids, particularly aliphatic ones like methionine, through the insertion of methylene (B1212753) groups. mdpi.comnih.gov Following chain elongation, the modified amino acid undergoes a series of reactions to form the characteristic glucosinolate core structure. This involves the conversion of the amino acid to an aldoxime, which is then further metabolized to a thiohydroximic acid. nih.govnih.gov This intermediate is subsequently glucosylated to form a desulfoglucosinolate, which is finally sulfated to yield the mature glucosinolate. nih.govmdpi.com The final phase involves secondary modifications to the side chain, which contribute to the vast structural diversity observed among glucosinolates. mdpi.comfrontiersin.orgfrontiersin.org

Precursor Amino Acid Utilization in Pent-4-enylglucosinolate Synthesis

The biosynthesis of this compound, an aliphatic glucosinolate, begins with the amino acid methionine. gcirc.orgnih.gov However, it is not methionine directly but rather its chain-elongated homologues that serve as the immediate precursors. nih.gov Through a process of chain elongation, where methylene groups are incrementally added, methionine is converted into longer-chain amino acids. mdpi.comnih.gov Specifically, dihomomethionine (B12077338) (2-amino-6-methylthiohexanoic acid) is a key chain-extended homologue that feeds into the biosynthetic pathway leading to alkenyl glucosinolates like this compound. nih.gov The process of converting the precursor amino acid into the final glucosinolate structure involves a series of enzymatic transformations. nih.govnih.gov

Enzymatic Steps in this compound Elongation and Core Structure Formation

The formation of this compound involves a cascade of enzymatic reactions that first elongate the precursor amino acid side chain and then construct the core glucosinolate structure.

Role of Branch-Chain Aminotransferases

Branched-chain aminotransferases (BCATs) play a crucial role in the initial stages of aliphatic glucosinolate biosynthesis. nih.govnih.govoup.com In Arabidopsis thaliana, the BCAT4 enzyme is responsible for the deamination of methionine, converting it into the corresponding 2-oxo acid, which is the committed step in the methionine chain elongation pathway. nih.govmdpi.com This 2-oxo acid then enters a cycle of reactions to extend its aliphatic chain. mdpi.com Another member of this family, BCAT3, is also involved in methionine chain elongation and can catalyze the transamination of the elongated 2-oxo acids back to their corresponding amino acids, such as homomethionine and dihomomethionine. nih.gov The coordinated action of these aminotransferases is essential for providing the chain-elongated precursors required for the synthesis of various aliphatic glucosinolates. nih.govnih.gov

Cytochrome P450 Monooxygenases in Core Structure Formation (e.g., CYP79 family)

Following chain elongation, the next critical step is the conversion of the elongated amino acid to an aldoxime, a reaction catalyzed by cytochrome P450 monooxygenases of the CYP79 family. nih.govnih.govencyclopedia.pub These enzymes represent the entry point into the formation of the glucosinolate core structure. nih.govfrontiersin.org Specifically for aliphatic glucosinolates derived from elongated methionine homologues, CYP79F1 and CYP79F2 are the key enzymes. encyclopedia.pubfrontiersin.orgresearchgate.net CYP79F1 can metabolize various chain-elongated methionine derivatives, while CYP79F2 shows a preference for long-chain derivatives. encyclopedia.pub The resulting aldoximes are then further metabolized by another set of cytochrome P450s, the CYP83 family (specifically CYP83A1 for aliphatic aldoximes), which oxidize them to unstable aci-nitro compounds or nitrile oxides. encyclopedia.pubhbni.ac.in This step is a crucial metabolic branch point in the pathway. mdpi.com

Flavin-Containing Monooxygenase Activity in Aliphatic Aldoxime Formation

While cytochrome P450 enzymes are central to the formation of the glucosinolate core, some studies have also investigated the role of flavin-containing monooxygenases (FMOs). Research on oilseed rape has shown that microsomal preparations contain monooxygenases that convert homophenylalanine and dihomomethionine to their respective aldoximes. nih.gov These enzymes were found to be dependent on NADPH and oxygen but did not exhibit the characteristics of cytochrome P450 enzymes. nih.gov Instead, they were inhibited by compounds that target flavoproteins. researchgate.net More recent and extensive research, however, has firmly established the role of FMOs in the secondary modification phase of aliphatic glucosinolate biosynthesis, specifically in the S-oxygenation of methylthioalkyl glucosinolates to form methylsulfinylalkyl glucosinolates. frontiersin.orgfrontiersin.orgnih.govoup.com There are multiple FMOGS-OX enzymes in Arabidopsis that catalyze this conversion. frontiersin.orgfrontiersin.orgnih.gov

Genetic Regulation of this compound Biosynthesis

The biosynthesis of this compound, as with other aliphatic glucosinolates, is under complex genetic control. The expression of the biosynthetic genes is regulated by transcription factors, with members of the MYB family playing a prominent role. nih.gov In Brassica napus, the transcription factor MYB28 has been identified as a key regulator of aliphatic glucosinolate synthesis. nih.gov Variations in the MYB28 gene have been linked to significant differences in the content of aliphatic glucosinolates in both leaves and seeds. nih.govwhiterose.ac.uk

Regulation by MYB Transcription Factors (e.g., MYB28, MYB29/HAG3)

The biosynthesis of aliphatic glucosinolates, including this compound, is significantly regulated by a group of R2R3-MYB transcription factors. plos.org Key among these are MYB28 and MYB29, also known as HIGH ALIPHATIC GLUCOSINOLATE 1 (HAG1) and HAG3, respectively. nih.govcore.ac.uk

MYB28 has been identified as a critical regulator, with its expression correlating with the production of both short- and long-chained aliphatic glucosinolates. plos.org Studies on Arabidopsis thaliana have shown that a knockout mutation in the MYB28 gene leads to a drastic reduction in long-chained aliphatic glucosinolates. plos.orgplos.org In contrast, MYB29 primarily influences the accumulation of short-chained aliphatic glucosinolates. plos.org While single knockout mutants of MYB28 or MYB29 show reduced levels of specific aliphatic glucosinolates, a double knockout mutant of both genes results in a near-complete absence of aliphatic glucosinolates, highlighting their partially redundant yet crucial roles. plos.orgplos.org

Overexpression of MYB28 leads to an increased accumulation of aliphatic glucosinolates. researchgate.net The regulatory function of these MYB factors is not just confined to Arabidopsis. Orthologues of MYB28 and MYB29 have been identified as key regulators of aliphatic glucosinolates in Brassica napus. core.ac.uk Specifically, in B. napus, MYB28 orthologues on chromosomes A9 and C2 are major controllers of aliphatic glucosinolate levels in leaves. core.ac.ukwhiterose.ac.uk

Involvement of bHLH Transcription Factors

Basic helix-loop-helix (bHLH) transcription factors are another class of regulators involved in plant secondary metabolism, often working in concert with MYB transcription factors. nih.gov While their role in flavonoid and anthocyanin biosynthesis is well-documented, their specific involvement in this compound regulation is an area of ongoing research. frontiersin.orgmdpi.com In many plant processes, bHLH proteins form complexes with MYB and WD40 repeat proteins to regulate target gene expression. nih.gov For instance, in cytokinin signaling, the bHLH transcription factor SPATULA (SPT) enables the pathway which in turn activates auxin biosynthesis genes. plos.org Given the established interaction between MYB and bHLH factors in other metabolic pathways, it is plausible that bHLH transcription factors play a role in modulating the MYB-regulated biosynthesis of aliphatic glucosinolates. nih.gov

Quantitative Trait Loci (QTL) Associated with this compound Levels

Quantitative trait loci (QTL) analysis has been instrumental in identifying the genetic basis for natural variation in glucosinolate content. Several QTLs have been significantly associated with the levels of aliphatic glucosinolates, including this compound.

In Brassica rapa, QTL analysis of two doubled haploid populations identified 16 loci controlling the accumulation of aliphatic glucosinolates. nih.gov Similarly, in Brassica napus, associative transcriptomics has pinpointed QTLs for glucosinolate content. whiterose.ac.uk A major QTL, designated qGSL-C2 on chromosome C02, was found to explain a significant portion of the phenotypic variation in seed glucosinolate content in B. napus. researchgate.net Further studies have identified BnaC09.MYB28 as a candidate gene for a significant QTL, qGSL.C09.1, which is associated with seed glucosinolate content. nih.gov The identification of these QTLs, often co-localizing with MYB transcription factor genes like MYB28, reinforces the central role of these regulatory genes in determining this compound levels. plos.orgnih.gov

Table 1: Key Quantitative Trait Loci (QTL) Associated with Aliphatic Glucosinolate Levels

| QTL Name | Chromosome | Associated Compound(s) | Candidate Gene(s) | Species |

| qGSL-C2 | C02 | Seed Glucosinolates | MYB28 orthologue | Brassica napus |

| qGSL.C09.1 | C09 | Seed Glucosinolates | BnaC09.MYB28 | Brassica napus |

| Multiple loci | Various | Aliphatic Glucosinolates | Various | Brassica rapa |

Influence of Homoeologous Exchanges on Genetic Variation

In allopolyploid species like Brassica napus, homoeologous exchanges (HEs) between the constituent subgenomes are a significant source of genetic diversity. nih.govfrontiersin.org These exchanges can lead to gene presence/absence variation (PAV), which in turn affects traits like glucosinolate profiles. nih.gov Research has shown that reduced glucosinolate levels in B. napus seeds can be attributed to genetic variations arising from HEs in genomic regions that contain Bna.HAG1.A9 and Bna.HAG1.C2 (orthologues of MYB28). core.ac.uk The exchange of genetic material between homoeologous chromosomes can alter the copy number and expression of key biosynthetic and regulatory genes, thereby influencing the final concentration of compounds like this compound. nih.gov This process of genomic restructuring is a key driver of the evolution of new phenotypes in polyploid plants. frontiersin.org

Environmental Modulation of this compound Biosynthesis

The biosynthesis of this compound is not solely under genetic control; it is also significantly modulated by environmental factors.

Impact of Light Conditions (Photosynthetically Active Radiation)

Light is a critical environmental cue that influences various aspects of plant growth and development, including secondary metabolism. The content of glucosinolates in plants can exhibit diurnal fluctuations, with expression of biosynthetic genes and transcription factors being light-dependent. nih.gov

Studies in Brassica species have demonstrated that higher levels of photosynthetically active radiation (PAR) can lead to increased concentrations of total and individual glucosinolates, including alkenyl glucosinolates. frontiersin.org For example, in both B. campestris and B. juncea, a higher PAR level resulted in elevated glucosinolate concentrations. frontiersin.org This is potentially due to the light-induced expression of enzymes in the biosynthetic pathway. frontiersin.org Conversely, low light conditions have been shown to reduce glucosinolate concentrations. frontiersin.org In broccoli sprouts, cultivation under light resulted in significantly higher concentrations of total glucosinolates compared to sprouts grown in the dark. researchgate.net

Effects of Nutrient Availability (e.g., Phosphorus, Sulfur)

Nutrient availability, particularly of phosphorus and sulfur, plays a crucial role in modulating glucosinolate biosynthesis.

Phosphorus: Phosphorus is essential for the formation of phosphorylated cofactors and co-substrates like 3'-phosphoadenosine 5'-phosphosulfate (PAPS), which is a sulfate (B86663) donor in the final step of glucosinolate core structure formation. frontiersin.org Phosphorus deficiency has been shown to stimulate the synthesis of secondary metabolites, including glucosinolates. frontiersin.org In Brassica campestris, phosphorus deficiency led to an increase in the total glucosinolate concentration under normal light conditions. frontiersin.org

Sulfur: As sulfur-containing compounds, the biosynthesis of glucosinolates is intrinsically linked to sulfur availability. Sulfur deficiency can induce the expression of MYB28, a key regulator of aliphatic glucosinolate biosynthesis. nih.gov Conversely, the expression of MYB29 and MYB76 has been shown to be positively correlated with sulfur concentration. nih.gov Increased sulfur fertilization has been correlated with higher levels of total glucosinolates in various Brassica species. researchgate.net This highlights a direct link between sulfur supply and the plant's capacity to produce sulfur-rich defense compounds like this compound.

Influence of Abiotic Stress Factors (e.g., Salinity, Drought, Temperature)

The biosynthesis and accumulation of this compound, an aliphatic glucosinolate, are significantly influenced by various abiotic stressors, including salinity, drought, and temperature. These environmental challenges can alter the metabolic pathways within the plant, leading to changes in the profiles of secondary metabolites like glucosinolates. nih.gov

Salinity: Salinity stress has been shown to affect glucosinolate concentrations in Brassica species. scielo.br While the response can be cultivar-dependent, studies have indicated that salinity can lead to an increase in the concentration of certain glucosinolates. scielo.br For instance, in broccoli, indole (B1671886) glucosinolates were more influenced by salinity than aliphatic ones. scielo.br The accumulation of glucosinolates under saline conditions may be part of the plant's broader strategy to cope with stress, potentially involving signaling mechanisms. scielo.br Research on Arabidopsis thaliana has also suggested a link between the absence of aliphatic glucosinolates and altered water transport under salt stress. researchgate.net

Drought: Drought is another significant abiotic stress that can modulate glucosinolate metabolism. Studies in Arabidopsis thaliana have revealed that drought stress can induce the biosynthesis of aliphatic glucosinolates. nih.gov This response appears to be a crucial part of the plant's mechanism to mitigate the negative impacts of drought, with evidence suggesting that the upregulation of glucosinolate metabolism can improve drought tolerance by inducing stomatal closure and maintaining plant turgor. nih.gov The accumulation of proline, an osmolyte, is a well-known response to drought and other stresses, and its biosynthesis is interconnected with metabolic pathways that can influence secondary metabolite production. ijair.org

Temperature: Temperature fluctuations, both high and low, can impact glucosinolate levels. nih.gov In broccoli sprouts, both higher (33.1 °C) and lower (11.3 °C) constant temperatures resulted in increased glucosinolate levels compared to moderate temperatures. nih.gov Similarly, studies on Arabidopsis thaliana have shown that cooler temperatures can promote the biosynthesis of aliphatic glucosinolates. researchgate.net The effect of temperature can also be dependent on the specific plant part, with different concentrations observed in cotyledons, roots, and leaves. nih.gov

The following table summarizes the observed effects of these abiotic stressors on glucosinolate biosynthesis:

| Abiotic Stress Factor | General Effect on Glucosinolate Biosynthesis | Specific Observations Related to Aliphatic/Pent-4-enylglucosinolate |

| Salinity | Can increase the concentration of glucosinolates, though effects are often cultivar and compound-specific. scielo.br | In some Brassica species, indole glucosinolates are more affected than aliphatic ones. scielo.br The absence of aliphatic glucosinolates can impact water transport under salt stress in Arabidopsis thaliana. researchgate.net |

| Drought | Can induce the biosynthesis of glucosinolates as a protective mechanism. nih.gov | Upregulation of aliphatic glucosinolate biosynthesis is a key response to drought in Arabidopsis thaliana, contributing to improved tolerance. nih.gov |

| Temperature | Both high and low temperature stress can lead to an increase in total glucosinolate content. nih.gov | Cooler temperatures have been observed to promote the biosynthesis of aliphatic glucosinolates in Arabidopsis thaliana. researchgate.net |

Hormonal Regulation of this compound Biosynthesis

The biosynthesis of this compound is intricately regulated by plant hormones, which act as key signaling molecules in response to both developmental cues and environmental stimuli.

The jasmonic acid (JA) signaling pathway is a primary regulator of defense responses against herbivores and certain pathogens, and it plays a crucial role in modulating glucosinolate biosynthesis. nih.govnih.gov The application of methyl jasmonate (MeJA), a derivative of jasmonic acid, has been shown to induce the accumulation of glucosinolates in various Brassica species. mdpi.com

Research has demonstrated that the JA pathway specifically influences the biosynthesis of aliphatic glucosinolates. nih.gov In Arabidopsis thaliana, plants with deficiencies in JA biosynthesis or signaling are more susceptible to herbivores, and this has been linked to altered levels of aliphatic glucosinolates. nih.gov The JA signaling pathway activates transcription factors, such as MYB28, which are known to be key regulators of aliphatic glucosinolate biosynthesis. frontiersin.org Exogenous application of JA can lead to increased levels of aliphatic glucosinolates in Brassica napus. frontiersin.org

The salicylic (B10762653) acid (SA) signaling pathway is another critical component of the plant's defense system, primarily associated with resistance to biotrophic pathogens. The interaction between the SA and JA pathways is often antagonistic, meaning the activation of one can suppress the other. frontiersin.org

While the JA pathway is more prominently linked to the regulation of aliphatic glucosinolates, the SA pathway also has an influence. mdpi.com Exogenous application of salicylic acid can induce changes in the glucosinolate profiles of Brassica oleracea, though the effects can be subspecies-specific. mdpi.com The interplay between SA and JA signaling pathways adds a layer of complexity to the regulation of glucosinolate biosynthesis, allowing the plant to fine-tune its defensive chemistry in response to different types of threats. frontiersin.org

Brassinosteroids (BRs) are a class of steroid hormones that regulate a wide array of developmental processes and stress responses in plants. nih.govmdpi.com Recent research has uncovered a role for brassinosteroids in the regulation of glucosinolate biosynthesis. nih.gov

Studies on Arabidopsis thaliana have shown that brassinosteroids can influence the expression of genes involved in glucosinolate biosynthesis. nih.gov For example, treatment with brassinolide, an active brassinosteroid, can increase the expression levels of genes such as MAM1 and AOP2, which are involved in the biosynthesis of aliphatic glucosinolates. nih.gov This suggests that brassinosteroids can modulate the profile of glucosinolates in plants, which may in turn affect their interactions with herbivores. nih.gov The regulation of glucosinolate biosynthesis by brassinosteroids highlights the integration of developmental and defense-related signaling pathways in plants.

The following table provides a summary of the hormonal regulation of glucosinolate biosynthesis:

| Hormone | General Role in Plant Biology | Influence on Glucosinolate Biosynthesis |

| Jasmonic Acid (JA) | Key regulator of defense against herbivores and necrotrophic pathogens. nih.govnih.gov | Strongly induces the biosynthesis of aliphatic glucosinolates through the activation of specific transcription factors. nih.govfrontiersin.org |

| Salicylic Acid (SA) | Primarily involved in defense against biotrophic pathogens. frontiersin.orgmdpi.com | Can influence glucosinolate profiles, often in an antagonistic manner to the JA pathway. mdpi.comfrontiersin.org |

| Brassinosteroids (BRs) | Regulate plant growth, development, and stress responses. nih.govmdpi.com | Can modulate the expression of genes involved in aliphatic glucosinolate biosynthesis, thereby influencing glucosinolate profiles. nih.gov |

Metabolism and Hydrolysis of Pent 4 Enylglucosinolate

Myrosinase-Mediated Hydrolysis of Pent-4-enylglucosinolate

The central event in the metabolism of this compound is its hydrolysis catalyzed by the enzyme myrosinase. nih.govresearchgate.net This reaction is a key component of the plant's defense against herbivores and pathogens. wikipedia.orgresearchgate.net

Myrosinase, a thioglucoside glucohydrolase, initiates the breakdown of this compound by cleaving the thioglucosidic bond. nih.govgcirc.org This enzymatic reaction releases a glucose molecule and an unstable aglycone, thiohydroximate-O-sulfate. nih.govresearchgate.net The mechanism involves an acid/base-catalyzed reaction, leading to the formation of a glycosyl-enzyme intermediate. gcirc.org The presence of ascorbic acid has been reported to activate plant myrosinases. nih.gov While the general mechanism is shared among myrosinases, specific residues in the enzyme's active site can influence the catalytic process. mdpi.com

In intact plant tissues, this compound and myrosinase are physically separated within different cells or subcellular compartments. nih.govwikipedia.orgadiveter.com Glucosinolates are typically stored in "S-cells," while myrosinase is found in myrosin cells, often within vacuoles as myrosin grains. wikipedia.org When the plant tissue is damaged, for instance by chewing insects or mechanical injury, this compartmentalization is disrupted. nih.govpnas.org This brings this compound into contact with myrosinase, triggering the rapid hydrolysis and release of defensive compounds. nih.govwikipedia.org This activated defense system is effective against a wide range of organisms, including insects and pathogens. nih.govresearchgate.net

Mechanism of Thioglucosidic Bond Cleavage by Myrosinase (EC 3.2.1.147 / EC 3.2.3.1)

Breakdown Products Derived from this compound Hydrolysis

The hydrolysis of the unstable aglycone formed from this compound can lead to a variety of breakdown products. The specific products formed depend on several factors, including the presence of specifier proteins and the physicochemical conditions at the time of hydrolysis. wikipedia.orgnih.gov

Following the myrosinase-catalyzed cleavage of the glucose moiety, the resulting unstable aglycone typically undergoes a spontaneous rearrangement known as the Lossen rearrangement. nih.gov This rearrangement leads to the formation of pent-4-enyl-isothiocyanate, a volatile and biologically active compound. wikipedia.orgnih.gov This is considered the default pathway in the absence of specifier proteins. nih.gov Pent-4-enyl-isothiocyanate has been identified as a significant breakdown product in various Brassica species. cabidigitallibrary.org

The hydrolysis of this compound can be diverted from isothiocyanate production towards the formation of nitriles and epithionitriles, particularly in the presence of certain specifier proteins. nih.govfrontiersin.org

Nitriles: Nitrile-specifier proteins (NSPs) can interact with myrosinase to promote the formation of simple nitriles. nih.govresearchgate.net This process appears to be a detoxification strategy employed by some herbivores to avoid the toxicity of isothiocyanates. pnas.org The formation of nitriles is also favored under acidic conditions. austinpublishinggroup.com

Epithionitriles: Epithiospecifier proteins (ESPs) specifically act on glucosinolates with a terminal double bond in their side chain, such as this compound, to produce epithionitriles. nih.govfrontiersin.org This reaction is dependent on the presence of ferrous ions (Fe²⁺). frontiersin.orgaustinpublishinggroup.com

Under specific conditions and in the presence of certain proteins, the hydrolysis of this compound can also yield thiocyanates and oxazolidine-2-thiones.

Thiocyanates: The formation of organic thiocyanates is promoted by thiocyanate-forming proteins (TFPs). nih.govconicet.gov.ar These proteins can also exhibit activities similar to ESPs. conicet.gov.ar

Oxazolidine-2-thiones: While the formation of oxazolidine-2-thiones is more commonly associated with glucosinolates that have a hydroxyl group in their side chain, which allows for spontaneous cyclization, they are also mentioned as potential, though less common, breakdown products of glucosinolate hydrolysis in general. adiveter.comaustinpublishinggroup.comcornell.edu

Biological Functions of Pent 4 Enylglucosinolate in Plants

Contribution to Plant Defense Against Pathogens

The defensive properties of pent-4-enylglucosinolate and its derivatives are not limited to herbivores. The hydrolysis products also exhibit significant antimicrobial activity, helping the plant to defend against various pathogenic fungi and bacteria. researchgate.netnih.gov

While intact glucosinolates have limited biological activity, their hydrolysis products, particularly isothiocyanates, show strong antimicrobial effects. frontiersin.org Pent-4-enyl isothiocyanate, derived from this compound, contributes to the plant's defense against fungal pathogens. Although aromatic isothiocyanates are often reported to have stronger inhibitory activity than aliphatic ones, the latter still play a significant role in pathogen defense. frontiersin.orgconicet.gov.ar The fungitoxic nature of these compounds helps to prevent the invasion and spread of pathogenic fungi following tissue damage. nih.gov Some fungal pathogens, however, have evolved mechanisms to detoxify isothiocyanates, indicating a coevolutionary relationship. researchgate.net

The hydrolysis products of glucosinolates are effective against a broad spectrum of both Gram-positive and Gram-negative bacteria. frontiersin.org Isothiocyanates, including the pent-4-enyl isothiocyanate derived from this compound, can disrupt bacterial cell membranes and interfere with essential enzyme functions. frontiersin.orgnih.gov This antibacterial action provides a protective barrier against pathogenic bacteria that might otherwise colonize damaged plant tissues. nih.gov Research has shown that various isothiocyanates are potent antimicrobials against a range of clinically and agriculturally important bacteria, such as E. coli, Pseudomonas aeruginosa, and Staphylococcus aureus. nih.govfrontiersin.orgnih.gov

| Pathogen Type | Active Compound | Mechanism of Action |

| Fungi | Isothiocyanates (e.g., Pent-4-enyl isothiocyanate) | Fungitoxic; inhibits growth and invasion. |

| Bacteria | Isothiocyanates (e.g., Pent-4-enyl isothiocyanate) | Disrupts cell membranes and enzyme function. |

Involvement in Plant Immunity Signaling

This compound, also known as gluconapin (B99918), is a key player in the complex immune system of Brassica plants. researchgate.net Glucosinolates, as a class of compounds, are considered phytoanticipins, meaning they are constitutively synthesized and stored within plant cells to be ready for an attack. researchgate.net However, their synthesis can also be induced in response to pathogen infection. researchgate.netmdpi.com The primary defense mechanism, often called the "mustard oil bomb," involves the hydrolysis of glucosinolates by myrosinase enzymes when plant tissue is damaged by herbivores or pathogens. mpg.desrce.hrmdpi.com This process releases a variety of biologically active and often toxic breakdown products, such as isothiocyanates, nitriles, and thiocyanates. mpg.defrontiersin.org

Research indicates that this compound levels can change significantly in response to infection. For instance, in Brassica napus, the content of gluconapin, a major aliphatic glucosinolate, was observed to increase substantially during a secondary infection with the clubroot disease pathogen, Plasmodiophora brassicae. mdpi.com This suggests a role in the plant's induced defense response. Furthermore, the application of jasmonic acid (JA), a key plant defense hormone, can induce the production of aliphatic glucosinolates like gluconapin in B. napus, further linking it to established defense signaling pathways. mdpi.com

While the hydrolysis products of indole (B1671886) glucosinolates are well-studied in their defense against certain filamentous pathogens, aliphatic glucosinolates like this compound and their derivatives are also crucial. mdpi.comresearchgate.net Studies have shown that some fungi adapted to Brassicaceae plants can tolerate indole-derived compounds but are strongly deterred by the aliphatic isothiocyanates generated from the breakdown of aliphatic glucosinolates. mdpi.com This highlights the importance of a diverse glucosinolate profile, including this compound, for broad-spectrum immunity against various microbial pathogens. researchgate.net

Physiological Roles Beyond Defense

Beyond its well-documented role in fending off pests and pathogens, this compound is integrated into the fundamental physiological processes of the plant, including primary metabolism, growth regulation, and stress adaptation.

Involvement in Sulfur and Nitrogen Metabolism Pathways

Glucosinolates are sulfur- and nitrogen-rich compounds, making their synthesis intrinsically linked to the plant's primary sulfur (S) and nitrogen (N) metabolic pathways. srce.hrfrontiersin.org Each this compound molecule contains at least two sulfur atoms, and these compounds can represent a significant portion of the total sulfur content in plant organs. nih.gov Consequently, the availability of sulfur in the soil directly impacts the concentration of glucosinolates in plant tissues. researchgate.net Sufficient sulfur fertilization has been shown to stimulate the production of glucosinolates in Brassica rapa. researchgate.netresearchgate.net Conversely, sulfur deficiency leads to a strong downregulation of glucosinolate content and the genes involved in their biosynthesis. nih.gov

The connection with nitrogen metabolism is equally critical. The side chains of glucosinolates are derived from amino acids, which are nitrogen-containing compounds. researchgate.net There is a strong interactive effect between nitrogen and sulfur availability on the final glucosinolate content. researchgate.net For example, in vegetable turnip rape (Brassica rapa), increasing nitrogen application led to a higher content of indolyl glucosinolates, while the aliphatic glucosinolates, including gluconapin and glucobrassicanapin (B1235319), remained the dominant types. researchgate.net The assimilation of sulfur and nitrogen by the plant is a coordinated process, and changes in the availability of one nutrient can have significant consequences for the synthesis of metabolites containing the other, including this compound. mdpi.com

Putative Role in Plant Growth Regulation

While direct evidence is still emerging, several lines of research suggest that glucosinolates and their metabolic pathways may play a role in plant growth and development. srce.hr Plant growth regulators (PGRs) are organic compounds that influence physiological processes such as cell division and elongation, leaf expansion, and flowering. phytotechlab.comcabidigitallibrary.org Some studies have noted that the application of PGRs like gibberellic acid can affect the growth and yield of broccoli. cabidigitallibrary.org

The metabolic pathways for glucosinolates are interconnected with those of other crucial plant compounds. For instance, indole-3-acetaldoxime is a key metabolic branch point, serving as a precursor for both indole glucosinolates and the essential plant growth hormone auxin (indole-3-acetic acid or IAA). srce.hr While this compound is an aliphatic, not an indole, glucosinolate, this demonstrates the potential for crosstalk and interdependence between secondary defense metabolite pathways and primary growth regulation pathways. pnas.org Research using cross-species network analysis to identify novel growth regulators has implicated genes involved in defense responses as also affecting plant growth. nih.gov This suggests that compounds traditionally viewed as purely defensive, like this compound, could have secondary or indirect roles in modulating plant development.

Adaptive Responses to Abiotic Stress

Plants must constantly adapt to unfavorable environmental conditions, known as abiotic stresses, such as drought, salinity, and extreme temperatures. frontiersin.orgnih.gov Glucosinolates, including this compound, are involved in these adaptive responses. nih.gov Research indicates that plants can alter their glucosinolate profiles in response to environmental challenges. srce.hr For example, studies in Arabidopsis thaliana have shown that the plant accumulates more glucosinolates in its roots than in its shoots when responding to abiotic stress. nih.gov

Light availability is another critical environmental factor. Higher levels of photosynthetically active radiation (PAR) have been shown to significantly increase the concentrations of individual and total glucosinolates in Brassica campestris and Brassica juncea. frontiersin.org Specifically, higher PAR levels led to an 89.4% increase in the concentration of three alkenyl-glucosinolates, which include but-3-enyl-glucosinolate and pent-4-enyl-glucosinolate. frontiersin.org This suggests that under optimal light conditions, the plant invests more resources into producing these defensive and potentially stress-protective compounds. The modulation of glucosinolate levels appears to be a key strategy for plants to cope with various abiotic stresses, enhancing their resilience in challenging environments. nih.gov

Potential Self-Toxicity Mechanisms in Excessive Accumulation

While the breakdown products of this compound are effective against pests and pathogens, they can also be toxic to the plant itself if they accumulate to excessive levels. frontiersin.org This creates a "toxic dilemma" where the plant must manage its chemical arsenal (B13267) to avoid self-harm. embopress.org To prevent self-toxicity, plants have evolved sophisticated mechanisms, such as sequestering the intact, less toxic glucosinolates in specific cellular compartments (vacuoles of S-cells) and physically separating them from the activating myrosinase enzymes. srce.hrembopress.org The toxic compounds are therefore only released upon tissue damage. srce.hr

However, high concentrations of the hydrolysis products, particularly isothiocyanates, can have negative effects on the plant. frontiersin.org These effects include the inhibition of root growth, induction of cell death, and the triggering of stomatal closure. frontiersin.org The plant's ability to manage these potent compounds is crucial. This is highlighted by projects aimed at reducing or eliminating glucosinolates from crops like oilseed rape to improve the nutritional value of the resulting animal feed. embopress.org Understanding these self-toxicity and avoidance mechanisms is not only important for basic plant biology but also has significant potential for agricultural applications. embopress.org

Data Tables

Table 1: Influence of Environmental Factors on Alkenyl-Glucosinolate Concentrations This table summarizes research findings on how an abiotic stressor affects the concentration of a group of glucosinolates that includes this compound.

| Factor | Plant Species | Observation | Percentage Change | Reference |

| Photosynthetically Active Radiation (PAR) | Brassica campestris | Higher PAR increased concentrations of three alkenyl-GLs (2-hydroxybut-3-enyl-, but-3-enyl-, and pent-4-enyl-GL). | +89.4% | frontiersin.org |

Table 2: this compound in Response to Biotic Stress This table details the response of this compound (Gluconapin) to pathogen infection.

| Plant Species | Pathogen | Observation | Reference |

| Brassica napus | Plasmodiophora brassicae | Gluconapin, a major aliphatic GLS, is significantly increased during secondary infection. | mdpi.com |

Genetic Regulation of Pent 4 Enylglucosinolate Content and Profile

Transcriptional Regulation of Biosynthetic Genes

The expression of genes involved in the pent-4-enylglucosinolate biosynthetic pathway is tightly controlled by specific families of transcription factors. These proteins bind to regulatory regions of the genes, thereby activating or repressing their transcription and influencing the production of this particular glucosinolate.

The R2R3-MYB transcription factor family is a large and diverse group of proteins in plants that regulate a wide array of processes, including secondary metabolism. nih.govmdpi.com Within this family, specific members have been identified as key regulators of aliphatic glucosinolate biosynthesis.

MYB28: This transcription factor is a primary regulator of aliphatic glucosinolate biosynthesis. plos.orgnih.gov Overexpression of MYB28 leads to a significant increase in the accumulation of aliphatic glucosinolates in the leaves and seeds of Arabidopsis thaliana. plos.org Conversely, knockout mutants of MYB28 show a reduction in both short- and long-chained aliphatic glucosinolates. plos.org In Brassica napus, orthologues of MYB28 on chromosomes A9 and C2 have been identified as key regulators of aliphatic glucosinolates in leaves. whiterose.ac.uk Studies have shown that BnaC09.MYB28 is a candidate gene for a significant quantitative trait locus (QTL) associated with seed glucosinolate content. nih.gov

MYB29: This transcription factor also plays a role in regulating aliphatic glucosinolate biosynthesis, though its effects can be more specific. plos.org Single knockout mutants of MYB29 exhibit reductions in short-chained aliphatic glucosinolates. plos.org Interestingly, a double knockout of both MYB28 and MYB29 results in the near absence of aliphatic glucosinolates, indicating an emergent property where the combined effect is greater than the sum of the individual effects. plos.org

MYB76: This homolog of MYB28 and MYB29 also has the capacity to increase the production of aliphatic glucosinolates when overexpressed. plos.org However, single knockout mutants of MYB76 show reductions primarily in short-chained aliphatic glucosinolates. plos.org

The coordinated action of these MYB transcription factors provides a sophisticated mechanism for controlling the levels of aliphatic glucosinolates, including this compound.

The WRKY family of transcription factors are key players in various plant processes, including responses to biotic and abiotic stress. jipb.netnih.gov While their role in directly regulating this compound is less defined than that of the MYB family, they are known to be involved in signaling pathways that can influence glucosinolate metabolism. For instance, some WRKY proteins are involved in hormone signaling pathways, such as those for salicylic (B10762653) acid and jasmonic acid, which can in turn affect defense compound production, including glucosinolates. nih.gov

In Arabidopsis, WRKY transcription factors have been shown to be involved in the regulation of genes related to salicylic acid biosynthesis, a key hormone in plant defense. nih.gov This suggests an indirect role in modulating the production of defense-related compounds like glucosinolates in response to pathogens. Further research is needed to elucidate the specific interactions between WRKY transcription factors and the this compound biosynthetic pathway.

MYB Gene Family Regulation (e.g., MYB28, MYB29)

Genetic Variation and Heritability of this compound

The content and profile of this compound exhibit significant natural variation within and between plant populations. This variation is heritable and can be dissected using advanced genetic and genomic approaches.

Genome-wide association studies (GWAS) have become a powerful tool for identifying genetic loci associated with complex quantitative traits, including the content of specific glucosinolates. plos.orgmdpi.comfrontiersin.org By correlating genetic variations, such as single nucleotide polymorphisms (SNPs), with phenotypic variations in a diverse population, GWAS can pinpoint candidate genes responsible for these differences.

In Brassica napus, GWAS has been successfully used to dissect the genetic architecture of seed glucosinolate content. nih.gov These studies have identified numerous quantitative trait loci (QTLs) associated with variations in glucosinolate levels. nih.govnih.gov For example, a GWAS identified 15 reliable QTLs linked to reduced seed glucosinolate content in modern B. napus cultivars. nih.gov Such studies provide a foundation for identifying the specific genes, including those involved in this compound biosynthesis, that contribute to this variation.

Table 1: Key Findings from GWAS on Glucosinolate Content

| Study Organism | Key Finding | Reference |

| Arabidopsis thaliana | Identified a large number of significant SNPs and genes associated with glucosinolate traits, with developmental stage having a dramatic effect on the identified loci. | plos.org |

| Brassica napus | Identified 15 reliable QTLs associated with reduced seed glucosinolate content in modern cultivars. | nih.gov |

| Brassica napus | Identified 56 genes associated with both aliphatic and total glucosinolate variations in both seeds and leaves. | nih.gov |

Transcriptome co-expression analysis is another powerful approach for identifying candidate genes involved in specific metabolic pathways. d-nb.info This method operates on the principle that genes involved in the same biological process are often co-expressed. By analyzing large datasets of gene expression, researchers can identify genes whose expression patterns are highly correlated with known glucosinolate biosynthetic genes.

This approach has been successfully used to identify candidate genes for glucosinolate biosynthesis in Arabidopsis. d-nb.info Furthermore, combining gene expression data with QTL analysis can help to prioritize candidate genes within a specific genomic region. plos.org For instance, if a gene within a QTL for this compound content also shows co-expression with known biosynthetic genes, it becomes a strong candidate for further functional characterization. In Brassica napus, the integration of GWAS and transcriptome-wide association studies (TWAS) has led to the identification of candidate genes like BnaC02.GTR2 which influences seed glucosinolate content. nih.gov

Segregation analysis in breeding populations, such as doubled haploid (DH) or F2 populations, is a classical genetic approach to study the inheritance of traits. By crossing parents with different this compound profiles and analyzing the distribution of the trait in the offspring, researchers can determine the number of genes involved and their mode of inheritance.

This method has been instrumental in understanding the genetic control of glucosinolate content in Brassica species. For example, studies in Brassica carinata have demonstrated transgressive segregation for glucosinolate content, where some progeny exhibit phenotypes more extreme than either parent. mdpi.com In B. napus, the investigation of segregating F2 populations has been used to identify genomic intervals and candidate genes, such as a variant in BnaC09.MYB28, associated with seed glucosinolate content. nih.gov This type of analysis is crucial for breeding programs aimed at modifying the glucosinolate profiles of crops.

Strategies for Genetic Manipulation of this compound

Marker-Assisted Breeding Approaches

Marker-assisted selection (MAS) is a powerful tool in modern plant breeding that utilizes molecular markers to select for desirable traits, such as specific glucosinolate profiles. eurekalert.org This approach accelerates the breeding process by allowing for the early selection of plants with the desired genetic makeup, reducing the need for extensive and time-consuming chemical analysis. eurekalert.org

Researchers have focused on identifying quantitative trait loci (QTLs), which are regions of DNA associated with a particular trait. mdpi.com In Brassica napus (rapeseed), several QTLs controlling the content of total and individual glucosinolates, including the group of 5-carbon aliphatic glucosinolates to which this compound belongs, have been identified on various chromosomes. cabidigitallibrary.orgresearchgate.net For instance, a major QTL for 5C aliphatic glucosinolates has been located on linkage group A3 in Brassica rapa. frontiersin.org

Studies have successfully identified molecular markers, such as single nucleotide polymorphisms (SNPs) and simple sequence repeats (SSRs), linked to genes involved in glucosinolate biosynthesis. nih.govnih.gov These markers can be used to select for low-glucosinolate varieties, a crucial trait for the quality of rapeseed meal. eurekalert.org For example, research has pinpointed SNP markers associated with total glucosinolate content in rapeseed, which can be used for breeding new varieties with reduced levels of these compounds. eurekalert.orgnih.gov The development of gene-specific markers for glucosinolate biosynthesis genes provides a direct way to manipulate the quality and quantity of aliphatic glucosinolates. frontiersin.org

Comparative genomics between Arabidopsis thaliana and Brassica species has been instrumental in identifying candidate genes and developing these markers. nih.gov By leveraging the well-understood genetics of Arabidopsis, researchers can more efficiently identify homologous genes and associated markers in the more complex genomes of Brassica crops. nih.govnih.gov

Table 1: Examples of QTLs Identified for Aliphatic Glucosinolate Content in Brassica Species

| Crop Species | Chromosome/Linkage Group | Associated Glucosinolate Trait | Marker Type | Reference |

| Brassica rapa | A03 | 5C Aliphatic Glucosinolates | SCAR | frontiersin.org |

| Brassica napus | A09, C02, C07, C09 | Aliphatic Glucosinolates | RFLP | frontiersin.org |

| Brassica napus | A08, A09, C03, C09 | Total Seed Glucosinolate | SNP | nih.gov |

| Brassica napus | A1, A8, A9, C2, C3, C9 | 4C & 5C Aliphatic Glucosinolates | SNP, SRAP | cabidigitallibrary.org |

Transgenic Approaches for Modifying Accumulation

Transgenic approaches offer a more direct method for modifying this compound content by introducing or altering the expression of specific genes in the biosynthetic pathway. nih.gov This can involve overexpressing key regulatory genes to increase glucosinolate levels for enhanced pest resistance or silencing genes to reduce their accumulation in edible parts. plos.org

A primary target for genetic modification is the family of MYB transcription factors, such as MYB28, which are known to be major regulators of aliphatic glucosinolate biosynthesis. whiterose.ac.uknih.gov Overexpression of MYB28 has been shown to increase the accumulation of aliphatic glucosinolates. nih.gov For instance, overexpressing BnaA09.MYB28 from B. napus in Arabidopsis thaliana led to a significant increase in leaf aliphatic glucosinolates. nih.gov

Another strategy involves manipulating the core biosynthetic pathway enzymes. The CYP79 family of enzymes catalyzes the initial, substrate-specific step in glucosinolate biosynthesis. nih.gov Introducing different CYP79 genes can lead to the production of novel glucosinolate profiles. nih.gov Similarly, genes involved in the side-chain elongation and modification steps, such as MAM (Methylthioalkylmalate synthase) and AOP2 (2-oxoglutarate-dependent dioxygenase), are also targets for modification. plos.orgresearchgate.net Overexpression of BnUGT74B1, a gene involved in the later stages of the pathway, has been shown to increase indolic glucosinolates and enhance disease resistance in B. napus. plos.org

Metabolic engineering can also redirect precursor amino acids away from glucosinolate biosynthesis. For example, introducing the tryptophan decarboxylase (TDC) gene into canola has been shown to reduce indole (B1671886) glucosinolate levels by competing for their common precursor, tryptophan. pnas.org

Table 2: Examples of Transgenic Approaches to Modify Glucosinolate Content

| Target Gene/Approach | Organism | Outcome | Reference |

| Overexpression of MYB28 | Brassica napus in Arabidopsis thaliana | Increased leaf aliphatic glucosinolates | nih.gov |

| Overexpression of BnUGT74B1 | Brassica napus | Increased indolic glucosinolates, enhanced resistance to Sclerotinia sclerotiorum and Botrytis cinerea | plos.org |

| Introduction of CYP79 genes | Arabidopsis thaliana | Accumulation of novel glucosinolates | nih.gov |

| Introduction of Tryptophan Decarboxylase (TDC) | Canola (Brassica napus) | Reduced indole glucosinolate content in seeds and leaves | pnas.org |

Differential Regulation for Tissue-Specific Content (e.g., Low Seed vs. High Leaf)

A major goal in Brassica breeding is to develop crops with low glucosinolate content in the seeds, making the meal more suitable for animal feed, while maintaining high levels in vegetative tissues like leaves to preserve natural defenses against pests and pathogens. whiterose.ac.uknih.gov This requires a sophisticated understanding of the tissue-specific regulation of glucosinolate biosynthesis and transport.

Glucosinolates are primarily synthesized in vegetative tissues, such as leaves, and are then transported to other parts of the plant, including the seeds. wiley.com Research has shown that the glucosinolate profiles and concentrations can differ significantly between leaves and seeds. researchgate.net For example, in B. napus, the total glucosinolate concentration is considerably higher in seeds than in leaves. researchgate.net While aliphatic glucosinolates are dominant in both organs, their specific composition can vary. researchgate.net

A key strategy for achieving differential accumulation is to manipulate the transport of glucosinolates. The glucosinolate transporters (GTRs), such as GTR1 and GTR2, play a crucial role in the long-distance movement of these compounds from the source tissues (leaves) to the sink tissues (seeds). wiley.comnih.gov Studies in Brassica juncea have shown that GTR1 and GTR2 have distinct roles. wiley.comnih.gov Knockdown of GTR2 resulted in a significant decrease in seed glucosinolates and a corresponding increase in leaf glucosinolates, leading to enhanced resistance against pests. wiley.comnih.gov This demonstrates the potential of targeting specific transporters to uncouple leaf and seed glucosinolate levels.

Furthermore, identifying tissue-specific regulatory genes is crucial. While there is a strong positive correlation between the total glucosinolate content in leaves and seeds, some genotypes exhibit a disconnect, suggesting the existence of distinct regulatory mechanisms. Genome-wide association studies (GWAS) have identified loci that are specifically associated with either leaf or seed glucosinolate content, as well as common loci affecting both. researchgate.net Transcription factors like MYB28 have been identified as key regulators in both tissues, but other genes and regulatory elements may contribute to the differential accumulation. nih.gov For example, in Chinese flowering cabbage, the expression of most glucosinolate biosynthesis genes is highest in the leaves, consistent with this organ being the primary site of synthesis. frontiersin.org

By combining knowledge of tissue-specific gene expression, transport mechanisms, and advanced breeding techniques, it is becoming increasingly feasible to develop "designer" Brassica crops with optimal glucosinolate profiles for both agricultural and nutritional purposes. wur.nl

Analytical Methodologies for Pent 4 Enylglucosinolate Research

Extraction and Sample Preparation Techniques

The initial and most critical step in the analysis of pent-4-enylglucosinolate is its efficient extraction from the plant matrix while minimizing degradation. The methodologies employed are designed to inactivate myrosinase, the enzyme responsible for glucosinolate hydrolysis, and to effectively solubilize the target compound.

Optimization of Solvent Systems and Temperatures

The choice of solvent and extraction temperature significantly influences the yield and purity of the extracted this compound. Various solvent systems and temperature conditions have been investigated to optimize this process.

A mixture of methanol (B129727) and water is commonly used for glucosinolate extraction. mdpi.com For instance, a 70% methanol in water solution is frequently employed. mdpi.comnih.govsemanticscholar.org The use of aqueous methanol at elevated temperatures serves the dual purpose of denaturing myrosinase, thus preventing the enzymatic breakdown of this compound, and efficiently solubilizing the glucosinolate. semanticscholar.org

Temperature is a critical parameter that must be carefully controlled. While higher temperatures can enhance extraction efficiency by increasing solvent viscosity and reducing surface tension, they also pose a risk of thermal degradation of the glucosinolates. mdpi.com Studies have shown that temperatures exceeding 50°C can lead to the degradation of glucosinolates. mdpi.com For example, in the extraction of phenolic compounds from henna, an optimal temperature of 55°C was determined for maximizing yield. upm.edu.my Similarly, for the extraction of methylxanthines from tea and coffee, an accelerated solvent extraction (ASE) method optimized at 100°C with methanol as the solvent yielded high recovery. nih.gov However, for the thermally sensitive glucosinolates, a balance must be struck. An optimized protocol for glucosinolate extraction suggests that a temperature of 50°C is effective for maximizing yield while minimizing degradation. mdpi.com

The selection of the solvent system is also dependent on the specific plant matrix and the desired downstream analysis. While aqueous methanol is prevalent, other solvents and techniques like accelerated solvent extraction (ASE) and supercritical fluid extraction (SFE) have also been explored for their efficiency and selectivity. mdpi.com

Table 1: Optimization of Extraction Parameters for Glucosinolates

| Parameter | Condition | Rationale | Reference |

|---|---|---|---|

| Solvent | 70% Methanol in Water | Efficiently solubilizes glucosinolates and inactivates myrosinase at high temperatures. | mdpi.comnih.govsemanticscholar.org |

| Temperature | 50°C | Optimizes extraction yield while minimizing thermal degradation of glucosinolates. | mdpi.com |

Impact of Tissue Disruption Methods

Effective disruption of plant tissue is essential to release intracellular glucosinolates and make them accessible to the extraction solvent. mlsu.ac.in The method of tissue disruption can significantly impact the final yield of this compound.

Common mechanical methods for tissue disruption include grinding, homogenization, and bead milling. mlsu.ac.innih.gov For hard or elastic plant tissues, cryogenic grinding using liquid nitrogen or dry ice can be employed to make the sample brittle and facilitate pulverization. nbsscientific.es This is particularly important as it ensures a larger surface area for solvent interaction, leading to more efficient extraction.

The choice of disruption method depends on the nature of the plant material. For example, methods like sonication and the use of a French press are also common, though they may be more suitable for laboratory-scale extractions. mlsu.ac.in In a study comparing different cell lysis methods, bead-beating combined with detergent treatment was found to be highly effective for extracting metabolites from colon cancer cells. nih.gov For plant tissues, the goal is to achieve a fine powder to ensure complete extraction. nbsscientific.es The disruption of the tissue not only releases the glucosinolates but also the enzyme myrosinase, making rapid inactivation by the heated solvent crucial to prevent enzymatic degradation. scispace.com

Chromatographic Separation Methods

Following extraction and purification, chromatographic techniques are the cornerstone for the separation and quantification of this compound. High-Performance Liquid Chromatography (HPLC) is the most widely used method, typically after enzymatic desulfation of the glucosinolates. Gas Chromatography (GC) and Capillary Electrophoresis (CE) also offer valuable, complementary approaches.

High-Performance Liquid Chromatography (HPLC) of Desulfoglucosinolates

The standard and most common method for the analysis of this compound involves its conversion to the desulfo- form followed by separation using High-Performance Liquid Chromatography (HPLC). mostwiedzy.plresearchgate.net This method, often following the ISO 9167-1 standard, provides reliable and reproducible quantification. mostwiedzy.pl

The process involves passing the crude glucosinolate extract through an ion-exchange column where the glucosinolates are retained. nih.govsemanticscholar.org Subsequently, a sulfatase enzyme solution is applied to the column to cleave the sulfate (B86663) group from the glucosinolates, resulting in the formation of desulfoglucosinolates. nih.govmostwiedzy.pl These desulfated compounds are then eluted from the column and analyzed by HPLC. nih.gov

Separation is typically achieved on a reversed-phase C18 column using a gradient of water and acetonitrile. nih.gov Detection is commonly performed using a photodiode array (PDA) or a UV detector at a wavelength of 229 nm. nih.gov Quantification is based on a calibration curve of a known standard, often sinigrin, and applying response factors specific to the individual glucosinolates. nih.gov The presence of this compound has been confirmed in various plant extracts, including maca, using this HPLC methodology. researchgate.net

Table 2: Typical HPLC Parameters for Desulfo-Pent-4-enylglucosinolate Analysis

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 3 µm) | Separation of desulfoglucosinolates | nih.gov |

| Mobile Phase | Acetonitrile-water gradient | Elution of compounds with varying polarities | nih.gov |

| Flow Rate | 0.75 mL/min | Controls the speed of separation | nih.gov |

| Column Temperature | 40 °C | Ensures reproducible retention times | nih.gov |

| Detection | UV at 229 nm | Detection and quantification of desulfoglucosinolates | nih.gov |

Gas Chromatography (GC) of Trimethylsilyl (B98337) Derivatives and Breakdown Products

Gas Chromatography (GC) offers an alternative method for the analysis of this compound, primarily through two approaches: analysis of its breakdown products or analysis of its trimethylsilyl (TMS) derivatives.

One common GC-based method involves the enzymatic hydrolysis of this compound to its corresponding isothiocyanate, pent-4-enyl isothiocyanate. cabidigitallibrary.org This volatile breakdown product can then be extracted and analyzed by GC-Mass Spectrometry (GC-MS). cabidigitallibrary.org This approach has been used to identify this compound as a major glucosinolate in Lunaria annua. cabidigitallibrary.org

Alternatively, direct analysis of the intact glucosinolate can be achieved by converting it into a more volatile and thermally stable derivative. Silylation, the process of replacing active hydrogens with a trimethylsilyl group, is a common derivatization technique in GC. research-solution.comresearchgate.net Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used for this purpose. research-solution.com The resulting TMS-derivatized this compound can then be separated and identified by GC-MS. mdpi.com However, care must be taken to avoid the formation of artifacts during the derivatization process. researchgate.net The GC temperature program is optimized to ensure the efficient separation and detection of these derivatives. rsc.org

Capillary Electrophoresis Applications

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates compounds based on their charge-to-size ratio. longdom.org It has emerged as a powerful tool for the analysis of various biomolecules, including glucosinolates. longdom.orgmdpi.com

In the context of this compound analysis, CE can be used to separate the intact glucosinolate, taking advantage of its negatively charged sulfate group. nih.gov This offers an advantage over the HPLC method as it does not require the desulfation step. CE methods can be coupled with various detection systems, including UV detection and mass spectrometry (MS), providing high sensitivity and selectivity. mdpi.com For non-chromophoric analytes, indirect UV detection can be employed. chromatographyonline.com The use of large volume sample stacking techniques can further enhance the detection sensitivity, which is particularly useful for analyzing samples with low concentrations of the target analyte. mdpi.com While its application specifically for this compound is less documented than HPLC, the principles of CE make it a highly suitable and promising technique for its analysis.

Spectrometric Identification and Quantification

Spectrometric methods are central to the analysis of this compound, providing both qualitative and quantitative data. These techniques often involve a chromatographic separation step followed by mass spectrometric detection, which offers high sensitivity and specificity.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of intact glucosinolates, including this compound. mdpi.com This method combines the separation capabilities of liquid chromatography with the precise detection and structural elucidation provided by mass spectrometry. mdpi.com Ultra-High-Performance Liquid Chromatography (UHPLC) systems offer enhanced resolution and faster analysis times compared to conventional HPLC. nih.gov

The analysis of intact glucosinolates by LC-MS avoids the need for desulfation, a step required in some older methods that could lead to incomplete reactions or degradation of the target compounds. wur.nl In electrospray ionization (ESI) mass spectrometry, glucosinolates are typically detected in negative ion mode. A common fragmentation pathway observed for glucosinolates involves the combined loss of a sulfur trioxide (SO₃) group and an anhydroglucose (B10753087) group. usda.gov The observation of product ions at m/z 259 and 275 in MS² spectra is considered a strong indicator for the presence of glucosinolates. usda.gov

Researchers have developed and validated methods for the simultaneous analysis of multiple glucosinolates and their breakdown products. wur.nlacs.org For instance, a Reverse-Phase (RP)-UHPLC-ESI-MSn method was developed to quantify 14 different glucosinolates, with limits of detection ranging from 0.4 to 1.6 μM. wur.nlacs.org In a study analyzing kimchi, this compound (referred to as glucobrassicanapin) was identified and quantified using LC-MS/MS. nih.govnih.gov Similarly, HPLC-ESI-QTOF-MS/MS has been used to identify aliphatic glucosinolates, including this compound, in extracts of Lepidium peruvianum. nih.gov

| Parameter | Method 1: UHPLC-HRAM/MSn usda.gov | Method 2: RP-UHPLC-ESI-MSn wur.nlacs.org | Method 3: LC-MS/MS nih.gov |

| Column | Not specified | Accela C18 (150 mm × 2.1 mm, 1.9 µm) | Inertsil ODS-3 (150 mm × 3.0 mm, 3 µm) |

| Mobile Phase | A: 0.1% formic acid in waterB: 0.1% formic acid in acetonitrile | A: WaterB: Acetonitrile | A: AcetonitrileB: Water |

| Gradient | Linear gradient from 4% to 70% B | Complex multi-step gradient | Multi-step gradient from 0% to 31% A |

| Flow Rate | 0.3 mL/min | 0.4 mL/min | 0.4 mL/min |

| Detection Mode | Negative Ion ESI | Negative Ion ESI | Positive Ion ESI ([M+H]⁺) |

| Key Fragments | m/z 259, 275; Neutral loss of SO₃ (80 Da) and anhydroglucose (162 Da) | Not specified for individual compounds | MDS of 307 for desulfo-glucobrassicanapin |

Modern NMR techniques, particularly 2D-NMR experiments, are essential for elucidating complex structures. nih.gov

¹H NMR: Provides information on the number of different types of protons and their chemical environments.

¹³C NMR: Determines the number of non-equivalent carbons and their type (e.g., CH, CH₂, CH₃). msu.edu

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons, helping to establish connectivity within spin systems. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, creating C-H "jigsaw pieces". nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is critical for connecting different structural fragments, such as the side chain to the core structure. nih.gov

TOCSY (Total Correlation Spectroscopy): Can be used to identify all protons within a coupled spin system, such as all the protons of the glucose ring, starting from a single resonance. researchgate.net

For this compound, NMR would be used to confirm the identity of the β-D-glucopyranose unit, the (Z)-thiohydroximate function, and crucially, the pent-4-enyl side chain by identifying the signals corresponding to its vinyl and alkyl protons and carbons. sci-hub.se The use of authentic standards is highly recommended to confirm assignments. sci-hub.se

| NMR Experiment | Information Provided for this compound Structure |

| 1D NMR (¹H, ¹³C) | Identifies characteristic chemical shifts for protons and carbons in the glucose moiety, the thiohydroximate core, and the pent-4-enyl side chain. |

| 2D COSY | Establishes proton-proton connectivities within the glucose ring and along the pent-4-enyl aliphatic chain. |

| 2D HSQC/HETCOR | Correlates each proton with its directly attached carbon atom, confirming C-H assignments throughout the molecule. |

| 2D HMBC | Confirms the connectivity between the pent-4-enyl side chain and the core structure, and the linkage of the glucose unit. |

| 2D TOCSY | Differentiates the complete spin systems of the glucose unit from that of the side chain. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for analyzing the volatile breakdown products of glucosinolates that are formed upon enzymatic hydrolysis by myrosinase. cabidigitallibrary.org For this compound, the primary hydrolysis product under neutral pH conditions is pent-4-enyl isothiocyanate. cabidigitallibrary.orgnih.gov

The typical analytical procedure involves mixing the plant sample with water and allowing the endogenous or added myrosinase to hydrolyze the glucosinolates. nih.gov The resulting volatile compounds, including isothiocyanates, are then extracted with an organic solvent like dichloromethane, concentrated, and injected into the GC-MS system for separation and identification. cabidigitallibrary.orgnih.gov Identification is confirmed by comparing the mass spectrum of the analyte with reference spectra from libraries (e.g., Wiley's database) and its retention time. nih.gov

In a study of Lunaria annua, pent-4-enyl isothiocyanate was a significant breakdown product found in various plant parts, with the highest relative concentration in the flower. cabidigitallibrary.org Another study on Korean cabbage identified 4-pentenyl isothiocyanate in both the cabbage itself (~3%) and its seed (~1%). nih.gov It is important to note that some isothiocyanates can be thermally unstable, and artifacts can potentially be formed during GC-MS analysis. For example, it has been suggested that pent-4-enyl ITC can be formed via thermolysis of other related sulfinyl ITCs in the GC injector port. researchgate.net

| Study Subject | Identified Hydrolysis Product | Analytical Details | Research Finding | Source |

| Korean Cabbage (Brassica campestris) | 4-Pentenyl isothiocyanate | GC-MS on a DB-5 column. RT: 8.145 min. MS [M]⁺: 127. | Constituted ~3% of identified hydrolysis products in cabbage and ~1% in seed. | nih.gov |

| Lunaria annua | Pent-4-enyl-isothiocyanate | GC-MS analysis of CH₂Cl₂ extract after enzymatic hydrolysis. | Identified in seed (5.03%), root (2.66%), stem (2.36%), leaf (2.36%), and flower (6.75%). | cabidigitallibrary.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

Enzymatic Assay Techniques for Total Glucosinolates

For rapid screening and quality control, methods that measure the total glucosinolate content are often employed. These techniques are typically based on the enzymatic hydrolysis of glucosinolates by myrosinase, which releases glucose in a 1:1 molar ratio with the parent glucosinolate. adiveter.com The amount of released glucose can then be quantified to determine the total glucosinolate concentration.

One established method involves hydrolyzing the glucosinolates with myrosinase and then using a coupled enzyme system (hexokinase and glucose-6-phosphate dehydrogenase) to convert the released glucose, with the resulting change in NAD(P)H measured spectrophotometrically. adiveter.com